![molecular formula C12H12O4 B1302628 2-(1-Acetyl-2-oxopropyl)benzoic acid CAS No. 52962-26-2](/img/structure/B1302628.png)
2-(1-Acetyl-2-oxopropyl)benzoic acid
Overview
Description
2-(1-Acetyl-2-oxopropyl)benzoic acid, also known as Acetoxyphenylacetic acid (APA), is a naturally occurring organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is found in trace amounts in many plants, including tea, coffee, and some fruits and vegetables. APA has multiple applications in scientific research, including in biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
Arylation in Organic Synthesis
- Copper Catalyzed Arylation : A study by Bruggink, Ray, & Mckillop (2003) explored the use of 2-(1-Acetyl-2-oxopropyl)benzoic acid in copper-catalyzed arylation of β-dicarbonyl compounds. This process demonstrates its role in organic synthesis, particularly in the formation of specialized organic compounds.
Chemistry of Tautomerism
- Ring-Chain Tautomerism : Bowden & Byrne (1996) investigated the occurrence of ring-chain tautomerism in various acids including this compound. Their research, detailed in the Journal of The Chemical Society-Perkin Transactions 1, provides insights into the dynamic equilibrium between different forms of these compounds, which is crucial for understanding their chemical behavior.
Applications in Pharmacology
- Analgesic and Antiplatelet Activity : Caroline et al. (2019) conducted a study on a compound bearing a salicylic acid residue, closely related to this compound, for its potential as an analgesic and antiplatelet agent. Published in Prostaglandins & Other Lipid Mediators, this study highlights the medical potential of derivatives of this compound.
Materials Science and Sensor Applications
- Complexes with Zn(II) : Hasan et al. (2013) reported on complexes of Zn(II) containing derivatives of this compound in Polyhedron. These complexes exhibit selective chromogenic and fluorogenic responses, suggesting their potential application in material science and sensor technology.
Solubility Studies in Pharmaceutical Sciences
- Measurement of Solubilities : Hahnenkamp, Graubner, & Gmehling (2010) measured the solubilities of various compounds including 2-acetoxy benzoic acid in the International Journal of Pharmaceutics. Understanding the solubility of compounds like this compound is crucial for drug formulation and delivery.
properties
IUPAC Name |
2-(2,4-dioxopentan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPUMDIQROCRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373863 | |
Record name | 2-(1-acetyl-2-oxopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52962-26-2 | |
Record name | 2-(1-acetyl-2-oxopropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid described in the research?
A1: The research [] highlights a novel method for synthesizing this compound using a copper-catalyzed arylation reaction. This method utilizes readily available starting materials like 2-bromobenzoic acid and acetylacetone, offering a potentially more efficient and cost-effective route compared to previously established methods.
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